3-Iodopicolinic acid

Übersicht

Beschreibung

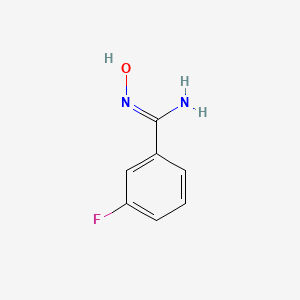

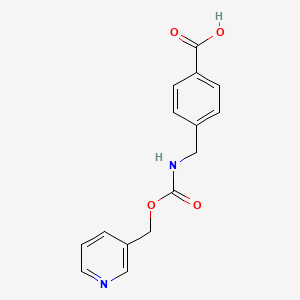

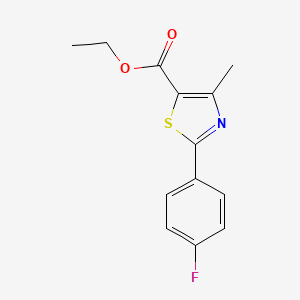

3-Iodopicolinic acid, also known as 3-Iodopyridine-2-carboxylic acid, is an organic compound that belongs to the family of pyridinecarboxylic acids . It has a molecular formula of C6H4INO2 and a molecular weight of 249 . The molecule contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Synthesis Analysis

The synthesis of 3-Iodopicolinic acid involves a two-stage process . In the first stage, 2,2,6,6-tetramethylpiperidine is combined with n-butyllithium in tetrahydrofuran at temperatures ranging from -78 to 30℃ for 0.5 hours. In the second stage, iodine is added to the reaction mixture in tetrahydrofuran at 20℃ for 1 hour . The yield of this reaction is reported to be 66% .

Molecular Structure Analysis

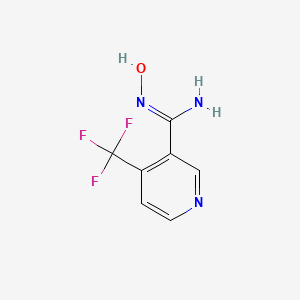

The molecular structure of 3-Iodopicolinic acid is characterized by a pyridine ring substituted with an iodine atom at the 3-position and a carboxylic acid group at the 2-position . The molecule contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Physical And Chemical Properties Analysis

3-Iodopicolinic acid is a yellowish-brown solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not well-documented in the literature.

Safety and Hazards

The safety data sheet for 3-Iodopicolinic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in accordance with good industrial hygiene and safety practice, and to wash hands before and after use .

Wirkmechanismus

Target of Action

The primary target of 3-Iodopicolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-Iodopicolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain cells and viruses .

Biochemical Pathways

3-Iodopicolinic acid affects the kynurenine pathway, which is a major route of tryptophan catabolism . The compound’s interaction with ZFPs can influence this pathway and its downstream effects, potentially leading to altered immune responses .

Result of Action

The molecular and cellular effects of 3-Iodopicolinic acid’s action are primarily related to its inhibitory impact on ZFPs . By disrupting the function of these proteins, 3-Iodopicolinic acid can interfere with processes such as viral replication and packaging, as well as normal cell homeostatic functions .

Eigenschaften

IUPAC Name |

3-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPSOUHMLHTKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460229 | |

| Record name | 3-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopicolinic acid | |

CAS RN |

73841-32-4 | |

| Record name | 3-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-iodopicolinic acid utilized in the synthesis of these constrained analogues?

A1: The provided research demonstrates the use of 3-iodopicolinic acid derivatives as key starting materials. [] Specifically, 4-chloro-2-iodopicolinanilides are reacted with sodium salts of allyl alcohol or propargyl alcohol to introduce allyloxy or propargyloxy groups at the 4-position, respectively. These intermediates then undergo a free radical cyclization reaction, facilitated by tri-n-butyltin hydride and radical trapping agents, to yield the desired 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives. These derivatives serve as crucial building blocks for constructing the final conformationally constrained analogues of homoquinolinic acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)